Fradic acid B

Description

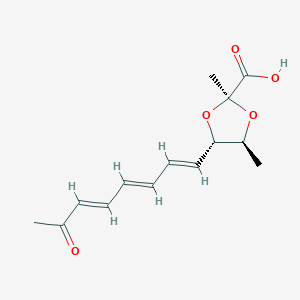

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-oxoocta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-10(15)8-6-4-5-7-9-12-11(2)18-14(3,19-12)13(16)17/h4-9,11-12H,1-3H3,(H,16,17)/b5-4+,8-6+,9-7+/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSULZLYEQGSAE-HMVSRFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Structural Characterization of Fradic Acid B

Isolation Methodology from Producer Strain (Streptomyces fradiae)

Fradic acid B is a natural product synthesized by the marine bacterium Streptomyces fradiae, specifically strain PTZ0025, which was originally isolated from marine sediments. nih.govingentaconnect.com The isolation process begins with the cultivation of the microorganism in a suitable broth. Following fermentation, the bacterial cells (pellet) are separated from the culture broth.

An acetone (B3395972) extract is then prepared from the pellet of the cultured broth. nih.gov This crude extract contains a mixture of various compounds produced by the bacterium. To isolate this compound from this complex mixture, a process known as bioassay-guided isolation is employed. This involves systematically separating the extract into fractions and testing each fraction for a specific activity, in this case, antimicrobial activity against Staphylococcus aureus. nih.gov This targeted approach led to the successful isolation of several compounds, including the novel polyene this compound, which was obtained as a colorless powder. nih.gov

Spectroscopic Elucidation Techniques for this compound Structure

The definitive determination of this compound's molecular structure was accomplished through the integrated application of several powerful spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) were used to piece together its atomic connectivity and elemental composition. nih.govresearchgate.net

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework. For this compound, extensive 1D and 2D NMR experiments were conducted in a deuterated solvent (DMSO-d₆) to assign the chemical shifts for each proton (¹H) and carbon (¹³C) atom in the molecule. nih.gov

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., carbonyls, double bonds, aliphatic carbons). nih.govnih.gov The specific chemical shifts and coupling constants observed in these spectra allowed for the assembly of the molecular fragments into the final structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

This table is based on data reported from 500 MHz (¹H) and 125 MHz (¹³C) NMR experiments. nih.gov

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 168.0 | - |

| 2 | 129.5 | 5.82 (d, 15.4) |

| 3 | 142.1 | 7.15 (dd, 15.4, 10.8) |

| 4 | 129.4 | 6.27 (dd, 14.7, 10.8) |

| 5 | 141.0 | 6.46 (m) |

| 6 | 131.0 | 6.46 (m) |

| 7 | 136.2 | 6.18 (d, 14.8) |

| 8 | 41.5 | 2.68 (m) |

| 9 | 65.1 | 3.82 (m) |

| 10 | 33.1 | 1.35 (m), 1.25 (m) |

| 11 | 68.9 | 3.40 (m) |

| 12 | 39.4 | 1.55 (m), 1.45 (m) |

| 13 | 62.8 | 4.35 (t, 5.4) |

| 14 | 17.8 | 0.85 (d, 6.5) |

High-Resolution Mass Spectrometry (HRMS), specifically using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was employed to determine the precise molecular weight and elemental formula of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy (typically with an error of less than 5 parts per million), which allows for the confident assignment of a unique elemental composition. chromatographyonline.comthermofisher.com

The HRESIMS analysis of this compound showed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 283.1177. nih.gov This experimentally observed mass corresponds very closely to the calculated mass for the molecular formula C₁₄H₁₉O₆, which is 283.1182. nih.gov This correlation confirms the elemental composition of the compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Deduced Formula |

| [M+H]⁺ | 283.1177 | 283.1182 | C₁₄H₁₉O₆ |

| [M+Na]⁺ | 305.0998 | 305.1001 | C₁₄H₁₈NaO₆ |

Data sourced from HRESIMS analysis. nih.gov

Beyond establishing the basic connectivity of atoms, determining the three-dimensional arrangement (stereochemistry and conformation) is crucial for a complete structural description. Conformational analysis investigates the different spatial orientations of a molecule, known as conformers, and their relative stabilities. lumenlearning.compressbooks.pub

For complex molecules like those isolated alongside this compound, advanced 2D NMR techniques such as Rotating-frame nuclear Overhauser Effect SpectroscopY (ROESY) are utilized. nih.gov ROESY experiments detect through-space interactions between protons that are close to each other, which helps in assigning the relative stereochemistry at chiral centers. While the specific use of ROESY on this compound itself is not detailed, it was a key technique used to establish the stereochemistry of the co-isolated, more complex fradimycin A, demonstrating its application within the study. nih.gov

Chemical Degradation Studies for Structural Confirmation

Chemical degradation is a classical chemical method used to corroborate structures proposed by spectroscopic means. sfu.ca This approach involves breaking down the target molecule into smaller, more easily identifiable fragments. The structure of these fragments can then be confirmed, providing strong evidence for the structure of the original, larger molecule.

In the study that identified this compound, chemical degradation was used as a confirmatory tool. nih.govresearchgate.net Specifically, alkaline hydrolysis was performed on the related compounds dioxamycin (B1230973) and fradimycin A. This process yielded the same degradation product from both molecules, which confirmed that they possessed the same stereochemistry at several chiral centers. nih.gov The application of this method underscores the comprehensive approach taken to verify the structures of this family of natural products from Streptomyces fradiae. nih.gov

Biosynthetic Pathway Investigations of Fradic Acid B

Proposed Precursors and Enzymatic Transformations

The biosynthesis of complex natural products like Fradic acid B begins with simple, primary metabolic precursors. For polyketides, these are typically short-chain acyl-CoA units. wikipedia.orgnih.gov The assembly of the this compound backbone is proposed to initiate with a starter unit, likely acetyl-CoA or a similar small carboxylic acid, followed by the sequential addition of extender units, predominantly malonyl-CoA or its derivatives. nih.govwikipedia.org

The formation of these essential precursors is a critical first step. Malonyl-CoA, a common extender unit, is primarily synthesized via the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). nih.gov This reaction is fundamental to both fatty acid and polyketide biosynthesis. nih.gov

Following the assembly of the polyketide chain, a series of enzymatic transformations are required to achieve the final structure of this compound. These modifications are catalyzed by a suite of enzymes, often encoded within the same gene cluster as the core synthase. Key transformations likely include:

Reduction: Ketoreductase (KR) domains within the synthase complex reduce β-keto groups to β-hydroxy groups. wikipedia.orgebi.ac.uk

Dehydration: Dehydratase (DH) domains then eliminate water to form double bonds, a characteristic feature of polyenes like this compound. wikipedia.org

Release: Finally, a thioesterase (TE) domain cleaves the completed polyketide chain from the synthase enzyme. rasmusfrandsen.dk

The specific sequence and extent of these transformations dictate the final chemical structure of the resulting polyketide.

Involvement of Polyketide Synthase (PKS) Pathways

This compound is structurally a polyene, which strongly indicates its origin from a polyketide synthase (PKS) pathway. nih.gov PKSs are large, multi-domain enzymes that function as molecular assembly lines to construct complex carbon chains from simple acyl-CoA precursors. wikipedia.orgwikipedia.org These synthases are broadly categorized into three types, with Type I and Type II PKSs being most common in bacteria like Streptomyces. wikipedia.org

Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. nih.govrasmusfrandsen.dk Each module contains a set of domains that catalyze specific reactions. A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.gov The AT domain selects the appropriate extender unit (e.g., malonyl-CoA) and attaches it to the ACP. The KS domain then catalyzes the Claisen condensation reaction, extending the growing polyketide chain. nih.gov

The likely involvement of a Type I PKS in this compound biosynthesis is supported by the complex and specific pattern of unsaturation seen in polyene structures. The number and arrangement of modules and the specific combination of modifying domains (KR, DH, etc.) within each module are genetically programmed to produce a specific polyketide structure.

Table 1: Putative Domains in a Type I PKS Module for Polyene Biosynthesis

| Domain | Abbreviation | Function |

|---|---|---|

| Acyltransferase | AT | Selects and loads the extender unit (e.g., malonyl-CoA). |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| Ketosynthase | KS | Catalyzes the carbon-carbon bond formation (Claisen condensation). |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxy group. |

| Dehydratase | DH | Eliminates water to form a double bond. |

| Enoylreductase | ER | Reduces an enoyl group to a saturated carbon-carbon bond. |

Genetic Studies of Biosynthetic Gene Clusters in Streptomyces fradiae

Streptomyces fradiae is a well-known producer of various secondary metabolites, including the aminoglycoside antibiotic neomycin and the macrolide antibiotic tylosin. mdpi.comtaylorandfrancis.com Genomic studies have revealed that the genes responsible for the biosynthesis of these compounds are organized into biosynthetic gene clusters (BGCs). rsc.org These clusters typically contain the genes for the core synthase enzymes (like PKS or non-ribosomal peptide synthetases), as well as genes for precursor supply, tailoring enzymes, resistance mechanisms, and regulatory proteins. rasmusfrandsen.dkrsc.org

While the specific BGC for this compound has not been explicitly identified and characterized, it is highly probable that it resides within the S. fradiae genome. Modern genome mining techniques allow for the identification of putative BGCs based on the presence of signature genes, such as those encoding PKS domains. The genome of S. fradiae is known to be rich in such clusters, highlighting its potential to produce a diverse array of natural products. mdpi.com The biosynthetic gene cluster for neomycin in S. fradiae, for instance, contains 21 putative open reading frames with functions related to its biosynthesis. rsc.org A similar genetic architecture is anticipated for this compound.

In vitro Reconstitution of Biosynthetic Steps

The in vitro reconstitution of biosynthetic pathways is a powerful technique to elucidate the function of individual enzymes and to understand the step-by-step assembly of a natural product. ebi.ac.uk This approach involves expressing and purifying the enzymes of a pathway and then combining them in a test tube with the necessary precursors and cofactors to produce the final compound or its intermediates.

For polyketide pathways, in vitro reconstitution can confirm the role of specific PKS modules and tailoring enzymes. For example, by providing the purified PKS with its starter and extender units (e.g., acetyl-CoA and malonyl-CoA) and the reducing cofactor NADPH, the synthesis of the polyketide backbone can be observed. nih.gov Subsequent addition of purified tailoring enzymes can then demonstrate their role in modifying the backbone to its mature form.

Although there are no specific reports on the in vitro reconstitution of the this compound biosynthetic pathway, this methodology remains a critical tool for future research. Such studies would be essential to confirm the proposed biosynthetic model, to understand the precise sequence of enzymatic reactions, and to potentially engineer the pathway for the production of novel analogues.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Neomycin |

| Tylosin |

Synthetic Strategies and Chemical Modification of Fradic Acid B

Total Synthesis Approaches to Fradic Acid B

The complete chemical synthesis of a complex natural product like this compound is a significant undertaking that allows for the production of the molecule in a laboratory setting and provides a platform for the creation of novel analogs.

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to construct complex molecules. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is particularly useful for the synthesis of intricate natural products. While specific chemo-enzymatic total syntheses of this compound are not extensively detailed in the scientific literature, this approach is a powerful strategy for constructing key fragments or introducing specific functionalities with precise stereochemical control. The general principles of chemo-enzymatic synthesis involve using enzymes for steps such as asymmetric reductions, oxidations, or the formation of chiral building blocks, which are then elaborated through traditional chemical methods.

The stereoselective synthesis of this compound would require precise control over the formation of its multiple stereocenters. Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. Although a specific, published total synthesis of this compound with a detailed stereoselective strategy is not readily found, the synthesis of other complex natural products provides a blueprint for potential approaches. These often involve the careful planning of bond-forming reactions to set the desired stereochemistry at each chiral center, often relying on well-established named reactions that proceed with high diastereoselectivity or enantioselectivity.

Semisynthesis from Natural Precursors

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is often a more practical approach for producing analogs of complex natural products. If a related natural product that is more abundant than this compound can be isolated, it could serve as a precursor. This strategy can significantly shorten the synthetic route and is often used to produce derivatives for structure-activity relationship (SAR) studies. The feasibility of this approach for this compound depends on the availability of suitable natural precursors that share a common structural core.

Derivatization and Analog Generation for Biological Study

The synthesis of derivatives and analogs of this compound is essential for understanding its biological mechanism of action and for potentially improving its therapeutic properties.

The presence of carboxylic acid functional groups in a molecule like this compound provides a convenient handle for derivatization through esterification and amidation.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically catalyzed by a strong acid such as sulfuric acid or tosic acid. masterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Alternatively, milder methods can be employed, such as reaction with diazoalkanes or using coupling agents to activate the carboxylic acid before the addition of the alcohol. nih.gov

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This transformation generally requires the activation of the carboxylic acid using a coupling reagent to form a more reactive intermediate that can then react with the amine. A wide variety of coupling reagents are available to facilitate this reaction.

These modifications can alter the polarity, solubility, and cell permeability of the parent compound, which can have a significant impact on its biological activity.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Increased lipophilicity, altered solubility |

| Amidation | Amine, Coupling Agent | Amide | Modified polarity, potential for new hydrogen bonding interactions |

Chemical derivatization is also a crucial tool for the analysis of natural products by techniques such as gas chromatography-mass spectrometry (GC-MS).

Silylation is a common derivatization technique where a reactive silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace active hydrogens in functional groups like carboxylic acids, alcohols, and amines with a trimethylsilyl (B98337) (TMS) group. researchgate.netinterchim.fr This process increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. researchgate.net

Acylation involves the introduction of an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). interchim.fr This modification can also enhance volatility and can introduce electron-capturing groups that improve detection sensitivity in certain analytical methods. interchim.fr

These derivatization strategies are essential for the accurate identification and quantification of this compound in complex biological matrices.

| Derivatization | Reagent Examples | Purpose | Analytical Technique |

| Silylation | BSA, BSTFA | Increase volatility and thermal stability | GC-MS |

| Acylation | TFAA, MBTFA | Enhance volatility and improve detection | GC-MS |

Information on "this compound" Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and chemical literature, detailed information regarding the chemical compound "this compound," specifically its structure and synthetic methodologies, could not be located. As a result, a detailed article on the "Introduction of Functional Tags for Probes" for this specific compound cannot be generated at this time.

The synthesis of chemical probes is intrinsically linked to the known chemical structure of the target molecule. The process involves identifying reactive functional groups on the parent compound—such as carboxylic acids, hydroxyl groups, or amines—that can serve as anchor points for the attachment of functional tags. These tags can include fluorescent dyes, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of binding partners. Without the foundational knowledge of this compound's molecular architecture, any discussion of synthetic strategies for probe development would be purely speculative and lack the scientific accuracy required for the requested article.

Searches for "this compound" did not yield a chemical structure, CAS number, or any peer-reviewed publications detailing its isolation, characterization, or synthetic modification. Broader searches on related terms and potential compound classes also failed to provide a direct link to a molecule with this specific name.

Therefore, until the chemical identity of "this compound" is established and publicly available in the scientific domain, the generation of a scientifically sound and informative article on the creation of its chemical probes is not feasible.

Structure Activity Relationship Sar Studies of Fradic Acid B and Its Derivatives

Identification of Key Pharmacophoric Elements

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For Fradic acid B, which has been reported as biologically inactive, the most telling SAR insights come from identifying the structural elements it lacks when compared to the potent, co-isolated fradimycin antibiotics. nih.gov

This compound is a simple polyene dicarboxylic acid. nih.gov In contrast, the active fradimycins belong to the capoamycin-type antibiotic family, which possess a characteristic structure consisting of three key components: a modified benz[a]anthraquinone chromophore, a deoxysugar unit (like D-olivose), and a long-chain polyene acid. nih.gov The profound difference in biological activity strongly suggests that the core pharmacophore for this class of antibiotics resides in the complex interplay between the quinone chromophore and the sugar moiety, which are both absent in this compound. These groups are likely essential for target recognition, binding, and the subsequent exertion of antimicrobial or antitumor effects. nih.govencyclopedia.pub

The polyene acid chain, while a shared feature, appears insufficient on its own to confer significant activity. Therefore, the primary pharmacophoric elements are the benz[a]anthraquinone core and the attached deoxysugar.

| Structural Feature | This compound | Fradimycin B | Inferred Pharmacophoric Importance |

|---|---|---|---|

| Polyene Acid Chain | Present | Present | Contributes to overall structure but insufficient for activity alone. |

| Benz[a]anthraquinone Core | Absent | Present | Considered a critical pharmacophoric element for biological activity. |

| Deoxysugar Moiety | Absent | Present | Considered a critical pharmacophoric element, likely involved in target binding and solubility. |

Impact of Side Chain Modifications on Biological Activity

There are no specific studies detailing the synthesis and biological evaluation of this compound derivatives through side chain modification. This is likely because the parent compound lacks a promising level of initial activity to warrant such investigation.

In the broader context of polyene antibiotics, side chain modifications are a crucial strategy for modulating activity and reducing toxicity. researchgate.netnih.gov For example, modifications to the mycosamine (B1206536) amino group or the C-16 carboxyl group in Amphotericin B have been shown to significantly alter its biological profile. nih.govresearchgate.net

Should research on this compound be pursued, several hypothetical modifications could be explored to probe its SAR. These could include esterification or amidation of its two carboxylic acid groups to influence polarity and cell permeability, or altering the length and substitution of the main carbon chain. The goal of such modifications would be to introduce new interactions with a potential biological target or to improve the molecule's physicochemical properties.

| Modification Site | Potential Modification | Theoretical Rationale |

|---|---|---|

| Carboxylic Acid Groups | Esterification (e.g., methyl, ethyl esters) | Increase lipophilicity, potentially enhancing membrane transit. |

| Carboxylic Acid Groups | Amidation (e.g., with amino acids) | Introduce new hydrogen bonding capabilities and alter solubility. |

| Polyene Chain | Reduction of double bonds | Determine the role of the conjugated system in any residual activity or toxicity. |

| Alkyl Backbone | Introduction of hydroxyl or other functional groups | Introduce specific interaction points (hydrogen bond donors/acceptors). |

Influence of Polyene Configuration and Stereochemistry on Activity

The configuration of the conjugated polyene system is a well-established, critical determinant of activity for polyene macrolide antibiotics. vt.edu The all-trans geometry of the double bonds creates a rigid, rod-like hydrophobic segment in the molecule. mdpi.comnih.gov This specific conformation is essential for the primary mechanism of action of many polyenes, which involves binding to sterols (primarily ergosterol) in fungal cell membranes, leading to pore formation and loss of membrane integrity. vt.edumdpi.com

Furthermore, the absolute configuration of the chiral centers within the molecule is fundamental to its structure. While the specific stereochemistry of this compound is not fully detailed in the cited literature, it is a universal principle in medicinal chemistry that the precise 3D arrangement of substituents at stereocenters dictates the potential for specific, high-affinity interactions with chiral biological macromolecules like enzymes and receptors.

Computational Chemistry and Molecular Modeling for SAR Analysis

No dedicated computational modeling studies have been published for this compound. However, computational techniques are powerful tools that could be applied to elucidate its SAR, particularly to understand its lack of activity when compared to the fradimycins. plos.orgbiorxiv.org

Pharmacophore Modeling: This technique could be used to build a 3D model of the essential interaction features based on a set of active molecules, such as various fradimycin and capoamycin (B1668278) analogues. nih.gov By attempting to fit the structure of this compound to this model, researchers could quantitatively demonstrate its failure to meet the pharmacophoric requirements for activity.

Molecular Docking: Docking simulations could be used to predict how this compound and the active fradimycins bind to a known or hypothetical protein target. Such a study could reveal that this compound is unable to form key hydrogen bonds or hydrophobic interactions within the target's binding site that are established by the quinone and sugar moieties of the active compounds.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives were to be synthesized, QSAR models could be developed to mathematically correlate physicochemical properties (like lipophilicity, electronic properties, and steric parameters) with biological activity. researchgate.net This would help in the rational design of more potent analogues.

These computational approaches provide a pathway for analyzing and predicting the biological activity of polyketide natural products, offering valuable insights even in the absence of extensive experimental data. plos.orgnih.gov

| Computational Method | Application to this compound |

|---|---|

| Pharmacophore Modeling | To define the essential features for activity based on fradimycins and confirm this compound lacks these features. |

| Molecular Docking | To compare the binding energy and interaction patterns of this compound and fradimycins within a target active site. |

| QSAR | To build a predictive model for activity if a library of this compound derivatives were created. |

| Conformational Analysis | To study the preferred 3D structure of the polyene chain and its rigidity. |

Analytical Research Methodologies for Fradic Acid B

Chromatographic Methods for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of Fradic acid B, providing the necessary separation from complex mixtures. The choice of method depends on the specific analytical goal, whether it be quantification, simple screening, or preparation for further analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and applicability to non-volatile compounds. hplc.euaocs.org Method development for a carboxylic acid like this compound typically centers on reversed-phase chromatography. pharmtech.comresearchgate.net

A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. researcher.lifesielc.com The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov To ensure that the carboxylic acid group of this compound is in its neutral, protonated form for better retention and peak shape, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid (TFA). aocs.orgnih.gov Detection is frequently accomplished using a UV detector, as the molecular structure of this compound is expected to possess chromophores that absorb in the UV range. aocs.orgresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex samples in a reasonable timeframe. pharmtech.com

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 10-15 cm length, 3 or 5 µm particle size | Separates based on hydrophobicity. Shorter columns reduce analysis time. pharmtech.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | Elutes the compound from the column. Acidifier ensures the analyte is in a neutral state for better peak shape. nih.govsigmaaldrich.com |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. pharmtech.com |

| Detection | UV-Vis Detector (e.g., at 205-210 nm) | Quantifies the analyte based on its absorbance of UV light. aocs.org |

| Elution Mode | Gradient | Improves resolution and reduces run time for complex samples by varying solvent strength. pharmtech.com |

Gas Chromatography (GC) with Derivatization Techniques

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. mdpi.com However, this compound, due to its carboxylic acid functional group and large molecular weight, exhibits low volatility and high polarity, making it unsuitable for direct GC analysis. colostate.edurestek.comlibretexts.org These properties can lead to poor peak shape and strong adsorption onto the GC column. sigmaaldrich.com Therefore, a chemical derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group. colostate.edulibretexts.org

The two most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). libretexts.org

Silylation : This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. colostate.eduresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). restek.com The resulting TMS esters are significantly more volatile and produce symmetrical peaks in GC analysis. colostate.edu

Alkylation/Esterification : This method converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). libretexts.org A common and effective reagent for this is boron trifluoride (BF3) in methanol. restek.com The reaction is typically carried out by heating the sample with the reagent, resulting in volatile FAMEs that are well-suited for GC analysis. restek.com

Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated on a capillary column and detected, commonly by a Flame Ionization Detector (FID). nih.gov

Table 2: Common Derivatization Techniques for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS catalyst | Trimethylsilyl (TMS) Ester | Produces volatile and thermally stable derivatives; reacts with multiple functional groups (-OH, -NH). colostate.edurestek.com |

| Alkylation (Esterification) | 14% Boron Trifluoride in Methanol (BF3-Methanol) | Methyl Ester (FAME) | Forms stable esters with excellent chromatographic properties; mild reaction conditions. restek.com |

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening of this compound in research samples. It is particularly useful for monitoring the progress of chemical reactions or for quickly assessing the presence of the compound in fractions from other purification steps. chemistryhall.com

In a typical TLC analysis, the stationary phase is a thin layer of silica (B1680970) gel coated on a plate. A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. The mobile phase, a mixture of organic solvents, moves up the plate by capillary action. Separation occurs as different components travel at different rates based on their polarity and interaction with the stationary and mobile phases. For acidic compounds like this compound, additives such as acetic acid or formic acid may be included in the mobile phase to improve spot shape and prevent streaking. chemistryhall.com After development, the separated spots are visualized, commonly under UV light or by spraying with a staining reagent that reacts with the compounds to produce colored spots. chemistryhall.comnih.gov The retention factor (Rf value) can then be calculated to help identify the compound by comparing it to a standard.

Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Profiling

To achieve the high sensitivity and specificity required for trace-level detection and metabolite identification, chromatographic systems are often coupled with mass spectrometry (MS).

LC-MS/MS for Sensitive Detection and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for sensitive and selective quantification of compounds like this compound in complex biological matrices. nih.govmdpi.com This technique couples the powerful separation capabilities of HPLC with the mass analysis of MS. nih.gov After separation on the LC column, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecular ions of the analyte. lcms.czlabrulez.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In the mass spectrometer (e.g., a triple quadrupole or Q-ToF), the parent ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for extremely low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.govresearchgate.net This makes LC-MS/MS ideal for metabolite profiling, where the goal is to identify and quantify this compound and its related metabolites in biological samples. nih.govnih.gov

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. mdpi.com After the necessary derivatization of this compound into its volatile ester or silyl (B83357) form, the sample is separated on the GC column. sigmaaldrich.com As each component elutes from the column, it enters the MS ion source, where it is fragmented into a unique pattern of ions. mdpi.com

This fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification of the derivatized this compound by comparing its mass spectrum to library spectra or the spectrum of a known standard. frontiersin.org GC-MS is highly effective for confirming the identity of analytes and elucidating the structures of unknown metabolites, provided they can be made volatile through derivatization. mdpi.com

Spectroscopic Methods for Quantitative Analysis in Research Experiments

Spectroscopic techniques are instrumental in quantitative analysis, relying on the interaction of electromagnetic radiation with a substance. By measuring the amount of radiation absorbed or transmitted, the concentration of an analyte can be determined.

UV-Visible Spectroscopy

Quantitative analysis by UV-Visible spectroscopy is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. To perform a quantitative analysis of a specific compound like this compound, a pure standard of the compound would be required.

A typical workflow would involve:

Determination of Absorption Maximum (λmax): A solution of this compound would be scanned across the UV-Visible range (typically 200-800 nm) to identify the wavelength at which it exhibits maximum absorbance. Measuring at λmax provides the highest sensitivity and minimizes errors.

Calibration Curve: A series of standard solutions of this compound with known concentrations would be prepared. The absorbance of each standard at the predetermined λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of a sample solution containing an unknown concentration of this compound is measured at the same λmax. The concentration of this compound in the sample can then be determined by interpolating its absorbance value on the calibration curve.

Without access to the UV-Visible spectrum of this compound, a data table of its specific absorbance characteristics cannot be provided.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule and can also be adapted for quantitative analysis. The intensity of an IR absorption band is proportional to the concentration of the corresponding functional group.

For a quantitative IR analysis of this compound, the following steps would be necessary:

Identification of a Characteristic Absorption Band: The IR spectrum of a pure this compound standard would be recorded to identify a strong, well-resolved absorption band that is unique to the molecule and free from interference from other components in the sample matrix. For a carboxylic acid, characteristic bands would include the O-H stretch (broad, ~3300-2500 cm⁻¹) and the C=O stretch (~1760-1690 cm⁻¹).

Calibration: Similar to UV-Visible spectroscopy, a series of standards with varying concentrations of this compound would be prepared. The absorbance of the chosen characteristic band for each standard is measured. A calibration curve is then generated by plotting the absorbance of this peak against the concentration.

Sample Measurement: The IR spectrum of the unknown sample is recorded, and the absorbance of the characteristic band is measured. The concentration of this compound is then calculated using the calibration curve.

The specific frequencies of characteristic IR absorption bands for this compound are not documented in the available literature, preventing the creation of a detailed data table.

Future Research Directions and Translational Potential of Fradic Acid B

Elucidation of Complete Biosynthetic Pathway and Enzyme Characterization

A fundamental step towards harnessing Fradic acid B is to understand its natural synthesis. The producing organism, Streptomyces fradiae, is a known source of complex polyketides, and its genome likely harbors the genetic blueprint for this compound. nih.govnih.gov Future research should focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) responsible for its production.

A proposed research workflow would include:

Genome Sequencing: The initial step involves obtaining the complete genome sequence of Streptomyces fradiae strain PTZ0025.

Bioinformatic Analysis: Using bioinformatics tools like antiSMASH, the sequenced genome can be mined to identify putative BGCs. asm.org Given its polyene structure, the search would focus on identifying Type I or Type II polyketide synthase (PKS) gene clusters. tandfonline.comnih.gov The clusters responsible for the co-produced fradimycins could also be identified, as they may be linked to or share precursors with the this compound pathway. asm.org

Gene Inactivation and Heterologous Expression: To confirm the function of a candidate BGC, targeted gene knockout or knockdown experiments (e.g., using CRISPR/Cas9) would be performed in S. fradiae. asm.org The cessation of this compound production following the disruption of a specific gene would confirm the cluster's role. Subsequently, the entire BGC could be expressed in a heterologous host, such as another Streptomyces species, to reconstitute its production. researchgate.net

Enzyme Characterization: Once the genes are identified, key enzymes such as the PKSs, tailoring enzymes (e.g., oxidoreductases, transferases), and the enzymes responsible for supplying precursor units can be expressed, purified, and characterized in vitro. nih.govmdpi.com This would reveal the specific function of each protein in building the molecule, from the initial steps of chain assembly to the final structural modifications.

Rational Design of Potent Analogs Based on Advanced SAR Insights

The initial finding that this compound is biologically inactive presents a significant hurdle, but also an opportunity. asm.org It is possible that the molecule possesses a low level of activity that was below the detection threshold of the original assays or that it requires structural modification to become a potent agent. pnas.org A research program aimed at designing analogs must therefore begin with establishing a baseline activity.

A hypothetical strategy would be:

Broad-Spectrum Bioactivity Re-screening: this compound should be re-evaluated against a much broader and more sensitive panel of biological targets than the original study. This could include diverse bacterial and fungal pathogens, a wide array of cancer cell lines, viral targets, and specific enzyme assays. mdpi.com

Establishment of Structure-Activity Relationships (SAR): If a reproducible biological activity is identified, the first steps toward SAR can be taken. A library of simple, first-generation analogs could be created by chemically modifying the parent structure. Key modification sites on a polyene acid like this compound would include the carboxylic acid group (e.g., esterification, amidation) and any hydroxyl groups.

Computational Modeling and Analog Design: With initial SAR data, computational tools can be employed to model the interaction between this compound and its identified target. researchgate.net This modeling can predict which structural modifications are most likely to enhance binding and potency, guiding a more rational and efficient design of second-generation analogs. This avoids the laborious process of creating large, random libraries of compounds. researchgate.net

Exploration of Novel Biological Targets and Mechanisms

The lack of activity against Staphylococcus aureus and specific cancer cell lines does not preclude this compound from having other important biological functions. nih.govmdpi.com Many natural products have highly specific or unconventional mechanisms of action that are not captured by standard screening platforms.

Future explorations should include:

Phenotypic Screening: High-content screening using automated microscopy can reveal subtle effects of the compound on cell morphology, organelle function, or other cellular processes, providing clues to its mechanism of action.

Specialized Assays: The compound should be tested in assays designed to detect non-traditional activities, such as inhibition of bacterial biofilm formation, disruption of quorum sensing, anti-inflammatory effects, or antiviral activity. acs.org

Chemoproteomics: If a cellular phenotype is observed, chemoproteomic approaches can be used to identify the direct protein target(s) of this compound. frontiersin.org This involves creating a tagged version of the molecule that can be used to "fish out" its binding partners from cell lysates for identification by mass spectrometry.

Development of this compound as a Chemical Biology Probe

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study that target's function in cells and organisms. nih.govmdpi.com For this compound to be developed into such a tool, a specific biological target must first be identified and validated, as outlined in the previous section.

Should a target be identified, the path to developing a chemical probe would involve:

Validation of On-Target Activity: It must be proven that the biological effect of this compound is a direct result of its interaction with the identified target. This often involves showing that mutating the target protein renders cells resistant to the compound.

Optimization for Potency and Selectivity: The initial hit compound may not be potent or selective enough for use as a probe. The medicinal chemistry efforts described in section 8.2 would be crucial to optimize the structure to create an analog with high affinity for the target and minimal off-target effects. nih.gov

Development of an Inactive Control: A crucial component of a chemical probe set is a structurally similar but biologically inactive analog. nih.gov This "negative control" is used to ensure that any observed biological effects are due to the on-target activity of the probe and not some non-specific property of the chemical scaffold. Given that this compound itself is currently considered inactive, it could potentially serve as a negative control for a future, more potent analog.

Strategies for Scalable Production via Fermentation Optimization or Chemical Synthesis

To enable the extensive research outlined above and for any potential future applications, a reliable and scalable supply of this compound is essential.

Two primary avenues for production can be pursued:

Fermentation Optimization: This is often the most economically viable route for complex natural products. The yield of this compound from Streptomyces fradiae PTZ0025 could be significantly increased by systematically optimizing fermentation parameters. This includes modifying the composition of the culture medium (e.g., carbon and nitrogen sources), as well as physical parameters like pH, temperature, aeration, and fermentation time. Advances in metabolic engineering, guided by the knowledge of the biosynthetic pathway (Section 8.1), could further boost production by overexpressing regulatory genes or removing competing metabolic pathways. nih.gov

Total Chemical Synthesis: While likely more complex and costly than fermentation, a total synthesis route offers complete control over the molecular structure and provides unambiguous access to designed analogs. mdpi.com The development of a synthetic route would be a significant undertaking but would be invaluable for creating derivatives that are not accessible through biosynthesis, which is critical for establishing detailed SAR and developing chemical probes.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.